(R)-methyl 6-oxopiperidine-3-carboxylate
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Overview
Description
®-methyl 6-oxopiperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used as building blocks in drug design due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 6-oxopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 6-oxopiperidine-3-carboxylic acid derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of ®-methyl 6-oxopiperidine-3-carboxylate may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-methyl 6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications .
Scientific Research Applications
®-methyl 6-oxopiperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-methyl 6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-oxopiperidine-3-carboxylic acid
- Ethyl 6-oxopiperidine-3-carboxylate
- Methyl 6-oxopiperidine-3-carboxylate
Uniqueness
®-methyl 6-oxopiperidine-3-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic or other stereoisomeric forms. This stereochemistry can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
methyl (3R)-6-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUFIOEZHJAEZ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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